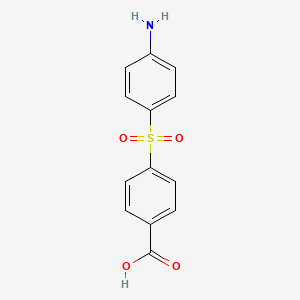

4-(4-Aminophenyl)sulfonylbenzoic acid

Description

Significance of Sulfonamide and Benzoic Acid Scaffolds in Modern Chemical and Biological Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first broadly effective systemic antimicrobials. This scaffold is present in a wide array of therapeutic agents, including antibacterial, antiviral, antidiabetic, and anticancer drugs. The versatility of the sulfonamide moiety allows it to act as a key pharmacophore that can interact with various biological targets, often by mimicking the transition state of enzymatic reactions. Its continued relevance is highlighted by its presence in modern pharmaceuticals targeting conditions from inflammatory diseases to cardiovascular disorders.

Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a vast number of organic molecules and active pharmaceutical ingredients. Its carboxylic acid group provides a reactive handle for a multitude of chemical transformations, enabling the construction of esters, amides, and other derivatives. In medicinal chemistry, the benzoic acid moiety is found in drugs such as the diuretic furosemide (B1674285) and the local anesthetic tetracaine. The structural rigidity and functional versatility of this scaffold make it an invaluable component in designing molecules with specific biological activities, including significant potential in the development of anticancer agents.

Overview of the Research Landscape Surrounding 4-(4-Aminophenyl)sulfonylbenzoic acid

The research landscape for this compound, also known as 4-sulfanilamidobenzoic acid, is primarily centered on its application as a versatile intermediate in chemical synthesis. The molecule uniquely combines the sulfonamide and benzoic acid scaffolds, presenting two distinct and reactive functional sites—the aromatic amine and the carboxylic acid. This bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules and chemical libraries. Investigations into derivatives of this compound have explored potential antimicrobial activities, a research direction inspired by the well-established biological effects of the parent sulfonamide class. Furthermore, its documented role as an allergen indicates that it interacts with biological systems, a property that warrants further immunological investigation. nih.govebi.ac.uk

Scope and Objectives of the Academic Investigation into this compound

The primary objective of academic investigations involving this compound is to exploit its structural features for the development of novel compounds. Researchers utilize this molecule as a scaffold, modifying its amino and carboxylic acid groups to synthesize new chemical entities. The overarching goals of these studies are typically:

To synthesize and characterize novel derivatives, such as amides, esters, and heterocyclic compounds.

To conduct non-clinical, in vitro screening of these new derivatives for a range of biological activities, particularly antimicrobial and antiproliferative effects.

To establish structure-activity relationships (SAR) within the synthesized series to identify key molecular features responsible for any observed biological activity.

To explore its utility in materials science, for instance, in the synthesis of polymers or coordination compounds, leveraging its rigid structure and hydrogen-bonding capabilities.

Structure

3D Structure

Properties

CAS No. |

46948-43-0 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.30 g/mol |

IUPAC Name |

4-(4-aminophenyl)sulfonylbenzoic acid |

InChI |

InChI=1S/C13H11NO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) |

InChI Key |

ANJUQZCKLXYDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Chemical Identity and Molecular Structure

4-(4-Aminophenyl)sulfonylbenzoic acid is an organic compound that integrates an aminophenylsulfonyl group with a benzoic acid moiety. Its structure consists of a benzoic acid ring where the hydrogen at position 4 is substituted by the nitrogen atom of a sulfonamide group. The sulfur atom of this sulfonamide is, in turn, bonded to a phenyl ring which is substituted with an amino group at the para-position.

Below is a table summarizing its key chemical identifiers.

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[(4-aminophenyl)sulfonylamino]benzoic acid nih.gov |

| CAS Registry Number | 6336-70-5 nih.gov |

| Molecular Formula | C13H12N2O4S nih.gov |

| Molecular Weight | 292.31 g/mol nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N nih.gov |

| InChI Key | WNLOVPITXSWKEZ-UHFFFAOYSA-N nih.gov |

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-(4-Aminophenyl)sulfonylbenzoic acid can be approached through several routes, typically involving the formation of the sulfonamide bond. A common strategy involves the reaction of a sulfonyl chloride with an amine. One plausible route begins with the protection of the amino group of sulfanilic acid, for example, through acetylation to form N-acetylsulfanilyl chloride. This intermediate can then be reacted with 4-aminobenzoic acid under basic conditions. The final step involves the deprotection (hydrolysis) of the acetyl group to yield the target compound.

An alternative pathway may involve the reaction of 4-acetamidobenzenesulfonyl chloride with a p-aminobenzoic acid ester, followed by hydrolysis of both the ester and the amide protecting group.

Characterization Methods

The structural confirmation and purity assessment of synthesized this compound rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the presence of protons in different chemical environments, such as the aromatic protons on both rings and the amine protons. 13C NMR spectroscopy identifies the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine and the sulfonamide, the O-H stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps to confirm the molecular structure.

Physicochemical Properties

The physicochemical properties of 4-(4-Aminophenyl)sulfonylbenzoic acid are dictated by its combination of polar functional groups (carboxylic acid, sulfonamide, amine) and aromatic rings. A summary of available calculated and experimental data is presented below.

| Property | Value / Description | Source |

|---|---|---|

| Molecular Weight | 292.31 g/mol | nih.gov |

| XLogP3 (Calculated) | 1.6 | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 5 | nih.gov |

| Melting Point | No experimental data available in searched sources. For comparison, the related precursor 4-acetamidobenzoic acid melts at 259-262 °C. | sigmaaldrich.com |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents and alkaline aqueous solutions due to the formation of a carboxylate salt. Specific experimental data is not readily available. | N/A |

| pKa | No experimental data available. The compound is expected to have at least two pKa values: one for the acidic carboxylic acid group and another for the basic aromatic amino group. | N/A |

Investigation of Biological and Biochemical Activities in Non Clinical Contexts

Enzyme Modulation and Inhibition Profiles (in vitro, non-human enzymes)

As established, the main target for the antimicrobial action of 4-(4-aminophenyl)sulfonylbenzoic acid and related sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgresearchgate.net These compounds function as competitive inhibitors of DHPS, competing with the natural substrate, PABA. nih.govnih.gov Studies on DHPS partially purified from Escherichia coli have confirmed this competitive inhibition. For example, sulfadiazine (B1682646) was found to be a competitive inhibitor of DHPS with a Kᵢ (inhibition constant) of 2.5 x 10⁻⁶ M. nih.govnih.gov Similarly, 4,4'-diaminodiphenylsulfone (Dapsone), a related sulfone, also acts as a competitive inhibitor with a Kᵢ of 5.9 x 10⁻⁶ M. nih.govnih.gov The inhibitory activity is dependent on the presence of a free arylamine group, as disubstitution of these groups results in a complete loss of inhibitory function. nih.govnih.gov The development of resistance to sulfonamides in clinical settings is often mediated by mutations in the gene encoding DHPS, which prevents these drugs from binding effectively. researchgate.net

N-acetyltransferases (NATs) are another class of enzymes that can be targeted by specific inhibitors. While direct inhibition data for this compound on NAT is not prominently available, research has focused on designing inhibitors for these enzymes due to their role in various biological processes. nih.gov For instance, bisubstrate analogues have been synthesized to potently and selectively inhibit human NAT complexes like NatA and its catalytic subunit hNaa10, as well as NatE/hNaa50. nih.gov One such inhibitor, CoA-Ac-EEE4, was shown to be a reversible competitive inhibitor of hNaa10 with a Kᵢ of 1.6 μM. nih.gov Another, CoA-Ac-MLG7, was identified as a slow, tight-binding inhibitor of hNaa50 with a Kᵢ* of 8 nM. nih.gov This demonstrates that it is possible to develop selective inhibitors for different NAT enzymes. nih.gov

| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|---|

| Sulfadiazine | Escherichia coli DHPS | Competitive | 2.5 x 10⁻⁶ M | nih.govnih.gov |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli DHPS | Competitive | 5.9 x 10⁻⁶ M | nih.govnih.gov |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways related to cell growth, proliferation, survival, and metabolism. The activation of the PI3K pathway is a key event in numerous diseases, including cancer and inflammatory conditions. Consequently, the inhibition of PI3K has become a significant target for therapeutic development.

As of the current literature, there are no specific studies available that investigate the direct inhibitory activity of this compound on PI3K isoforms. The research on PI3K inhibitors has largely focused on other classes of molecules, such as triazolylquinolones, morpholines, and aminopyridines. These studies aim to develop pan- or isoform-selective inhibitors to modulate the PI3K signaling cascade. While the sulfonamide moiety is present in some kinase inhibitors, the specific activity of this compound against PI3K has not been characterized.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver and adipose tissue. Overexpression or increased activity of 11β-HSD1 is associated with metabolic syndrome, obesity, and type 2 diabetes, making it a promising therapeutic target.

A review of the scientific literature indicates no direct experimental studies evaluating this compound as an inhibitor of 11β-HSD1. The development of 11β-HSD1 inhibitors has explored various chemical scaffolds, including adamantane (B196018) derivatives, pyrazoles, and thiadiazines, with the goal of achieving potent and selective inhibition. Research has focused on optimizing these structures to improve pharmacokinetic profiles and metabolic stability for potential clinical applications. However, this compound has not been identified or tested within these research programs.

Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) Protein Inhibition

The lysyl oxidase (LOX) family of enzymes, which includes LOX and four LOX-like proteins (LOXL1-4), are copper-dependent amine oxidases essential for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). Upregulation of LOX and LOXL2 has been implicated in fibrosis and cancer metastasis, making them attractive targets for inhibitor development.

Currently, there is no published research specifically investigating the inhibitory effects of this compound on LOX or LOXL enzymes. The search for LOX inhibitors has led to the identification of various chemical series, such as aminomethylenethiophene and aminomethylenethiazole scaffolds, which show potent and sometimes selective inhibition of these enzymes. The pan-LOX inhibitor β-aminopropionitrile (BAPN) is a well-known tool compound in this field. The potential of this compound in this context remains unexplored.

Antiproliferative Effects on Select Cancer Cell Lines (in vitro studies)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. Various sulfonamide derivatives have demonstrated antiproliferative activity against different cancer cell lines, often acting through mechanisms like apoptosis induction or cell cycle arrest.

However, specific in vitro studies detailing the antiproliferative effects of this compound on any cancer cell lines are not available in the current body of scientific literature. Research in this area has tended to focus on more complex sulfonamide-containing structures, such as quinazoline (B50416) or triazine derivatives, which have shown efficacy against cell lines from colon, breast, and lung cancers.

Antioxidant Capacity and Radical Scavenging Mechanisms

Antioxidant compounds can neutralize harmful free radicals, such as reactive oxygen species, and are studied for their potential to mitigate oxidative stress-related damage. The antioxidant activity of a molecule can be evaluated through various assays that measure its ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

There are no specific experimental studies that have determined the antioxidant capacity or radical scavenging mechanisms of this compound. Research into antioxidants containing sulfonic acid or amine groups has been conducted on other molecules, where mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) are often investigated through experimental and computational methods. The potential of this compound to act as an antioxidant has not been reported.

Modulation of Protein Misfolding and Aggregation Pathways

Protein misfolding and aggregation are pathological hallmarks of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The process often involves the formation of toxic oligomers and insoluble amyloid fibrils. Consequently, finding small molecules that can inhibit or modulate this aggregation process is a key therapeutic strategy.

A review of the literature reveals no studies focused on the effects of this compound on the misfolding and aggregation pathways of proteins like amyloid-β or α-synuclein. Research in this field has identified various classes of compounds, including natural phenols and sulfonic acid-functionalized molecules, that can interfere with amyloid formation. However, this compound has not been investigated for this activity.

Interactions within Plant Biochemical Systems and Agrochemical Applications

The investigation of chemical compounds for their interactions with plant systems is crucial for the development of new agrochemicals, such as herbicides, fungicides, or plant growth regulators. This involves understanding how a compound is absorbed, translocated, and metabolized by plants and its specific effects on plant biochemical pathways.

There is currently no information available in the scientific literature regarding the interactions of this compound within plant biochemical systems or its potential for agrochemical applications. Research in this area is highly specialized, and this particular compound has not been a subject of study in published reports.

Herbicide Safening Mechanisms

Despite a thorough search of scientific literature, no studies were identified that specifically investigate or report on the herbicide safening mechanisms of this compound. The existing research on herbicide safeners focuses on a variety of other chemical structures and their modes of action, which typically involve the enhancement of herbicide metabolism in crops through the induction of detoxifying enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. However, this compound is not mentioned in the available literature as a compound with demonstrated herbicide safening properties.

Effects on Plant Growth and Tolerance

Similarly, a comprehensive review of agricultural and botanical research databases yielded no specific information regarding the effects of this compound on plant growth or tolerance. Studies on plant growth regulation and stress tolerance involve a wide array of compounds, both natural and synthetic, but this particular chemical is not documented as a subject of investigation in these areas. Therefore, no data is available to construct tables or provide detailed research findings on its influence on plant physiology, development, or its ability to confer tolerance to biotic or abiotic stressors.

Potential Research Applications and Functional Utilities

Development as Chemical Probes for Biological Research

While direct application of 4-(4-Aminophenyl)sulfonylbenzoic acid as a chemical probe is not extensively documented, its structural motifs are integral to the synthesis of more complex molecules designed for biological research. Chemical probes are specialized molecules used to study and manipulate biological systems. The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxylic acid handle, allows it to serve as a versatile scaffold.

Researchers can modify these functional groups to attach fluorophores, affinity tags, or reactive groups, thereby creating sophisticated probes for imaging, protein-protein interaction studies, or enzyme activity assays. For instance, the core structure is related to sulfonamide-based compounds, a class known for its interaction with specific enzymes. This suggests that derivatives of this compound could be developed as targeted probes to investigate enzymatic pathways or as components in fluorescent labeling and bioconjugation chemistry.

Integration into Materials Science and Polymer Chemistry

The distinct chemical functionalities of this compound make it a prime candidate for integration into advanced materials, particularly in the realm of polymer chemistry.

Adduct Formation with Epoxy Resins and Curing Agents

The primary amine group on the this compound molecule can readily react with the epoxide rings of epoxy resins. This reaction forms a stable covalent bond, creating what is known as an epoxy-amine adduct. Such adducts are often used as curing agents or hardeners in epoxy systems. The incorporation of this specific molecule can impart desirable properties to the final cured material, such as improved thermal stability, altered mechanical strength, and modified chemical resistance, owing to the rigid aromatic and sulfonyl groups in its backbone.

The general process involves reacting a compound containing an active hydrogen, such as the amine in this compound, with an epoxy compound like a diglycidyl ether. This reaction can be tailored by controlling stoichiometry to produce adducts with specific molecular weights and functionalities, which then influence the cross-linking density and ultimate properties of the cured epoxy network. The presence of the carboxylic acid group offers an additional site for secondary reactions or for imparting properties like adhesion to specific substrates.

Potential in Polymeric Material Synthesis and Modification

Beyond epoxy resins, this compound serves as a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The dual functionality of an amine group and a carboxylic acid group allows it to participate in polycondensation reactions.

For example, it can react with dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to produce highly stable polyimides. Similarly, it can react with dicarboxylic acids (or their activated derivatives) to form polyamides. The inclusion of the sulfonyl group in the polymer backbone is known to enhance thermal stability, solubility in organic solvents, and mechanical toughness. This makes polymers derived from this compound attractive for applications in electronics, aerospace, and filtration membranes where high performance is critical.

Precursor in the Synthesis of Dyes and Pigments

The aromatic amine structure of this compound makes it a suitable precursor for the synthesis of various dyes, particularly azo dyes. The manufacturing process for azo dyes typically involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using nitrous acid. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling component) to form the azo dye, characterized by the -N=N- linkage which acts as a chromophore.

The specific structure of this compound allows it to act as the diazo component. The resulting dyes would incorporate the sulfonylbenzoic acid group, which can enhance water solubility and improve the dye's affinity for certain fibers, such as wool and polyamide, through ionic interactions. The chromophoric properties endowed by this compound make it a point of interest for creating new colorants with potentially unique shades and fastness properties.

Research into Corrosion Inhibition Mechanisms

The molecular structure of this compound suggests its potential as a corrosion inhibitor for metals in acidic environments. Research on analogous compounds like 4-aminobenzenesulfonic acid (sulfanilic acid) and anthranilic acid has demonstrated significant inhibitive effects. smolecule.com The mechanism of inhibition is generally attributed to the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. smolecule.com

This adsorption can occur through several interaction points:

The lone pair of electrons on the nitrogen atom of the amine group.

The oxygen atoms in the sulfonyl and carboxyl groups.

The pi-electrons of the aromatic rings.

These features allow the molecule to chemisorb onto the metal surface, blocking active sites for corrosion. smolecule.com Studies on sulfanilic acid have shown that it acts as a mixed-type inhibitor, and its adsorption follows the Langmuir isotherm model. smolecule.com Given the structural similarities, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties due to the presence of multiple functional groups that can coordinate with the metal surface.

Below is a table summarizing the inhibition efficiency of a structurally related compound, demonstrating the potential of this class of molecules.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Metal/Medium |

| 4-Aminobenzenesulfonic acid | 1000 | 92.14 | Carbon Steel / 1 M HCl |

Data sourced from a study on a related compound to illustrate potential efficacy. smolecule.com

Analytical Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of this compound in various samples, or "matrices," are crucial for quality control in synthesis and for studying its behavior in different applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the compound from impurities or other components in a mixture. The method would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector, such as a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance. The development of such methods is essential for ensuring the purity of the compound when it is used as a raw material in pharmaceutical or polymer synthesis. Chromatographic techniques are also vital for isolating and characterizing reaction products, such as the adducts formed with epoxy resins.

Challenges, Knowledge Gaps, and Future Research Directions

Exploration of Undiscovered Reactivity and Novel Derivatization Pathways

A significant knowledge gap exists concerning the comprehensive reactivity profile of 4-(4-aminophenyl)sulfonylbenzoic acid. The molecule possesses three key functional groups—an aromatic amine, a sulfonyl bridge, and a carboxylic acid—each offering a potential site for chemical modification. Future research should systematically explore these reactive centers to develop novel derivatization pathways.

Amine Group Functionalization: The primary aromatic amine is a versatile handle for reactions such as acylation, alkylation, diazotization followed by coupling reactions (e.g., azo dye formation), and Schiff base condensation. Exploring these pathways could yield a diverse library of N-substituted derivatives with potentially new biological or material properties.

Carboxylic Acid Group Modification: The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, acid chlorides, and anhydrides. Derivatization at this site is a common strategy in drug discovery to modulate solubility, stability, and pharmacokinetic profiles. For instance, new derivatization reagents like 4-bromo-N-methylbenzylamine could be employed to create tags for enhanced detection in analytical methods. nih.gov

Sulfonyl Bridge and Aromatic Ring Reactivity: While the sulfone group is generally stable, modern catalytic methods are emerging that enable C–S bond functionalization. rsc.org Research into metal- and photocatalytic approaches could uncover novel reactions that modify the core structure of the molecule itself. rsc.org Furthermore, electrophilic aromatic substitution on either of the phenyl rings could introduce additional functional groups, though the directing effects of the existing substituents would need to be carefully considered.

A systematic exploration of these pathways will be crucial for synthesizing analogues for structure-activity relationship studies and for creating new materials.

Deeper Mechanistic Elucidation of Observed Biological Activities at the Molecular Level

Currently, there is a lack of specific biological activity data for this compound. However, its structural similarity to sulfonamide drugs suggests potential for antimicrobial or other therapeutic activities. nih.gov A crucial future direction is to screen this compound and its derivatives for various biological effects and then to elucidate the underlying mechanisms of action at a molecular level.

Potential research avenues include:

Antimicrobial Activity Screening: Given that the sulfonamide moiety is a well-known pharmacophore responsible for antibacterial action, future studies should assess the compound's efficacy against a panel of clinically relevant bacteria. nih.govijpsjournal.com

Enzyme Inhibition Assays: Many sulfonamides function by inhibiting specific enzymes. For example, they are known to be competitive inhibitors of dihydropteroate (B1496061) synthetase in bacteria and various isoforms of carbonic anhydrase in humans. ijpsjournal.compexacy.com Investigating the inhibitory potential of this compound against these and other enzymes (e.g., proteases, kinases) could reveal novel therapeutic targets. nih.gov

Anticancer and Antiviral Evaluation: Certain sulfonamide derivatives have demonstrated anticancer and antiviral properties. pexacy.comnih.govmdpi.com Screening for these activities, followed by mechanistic studies such as investigating interactions with DNA or key viral proteins like HIV-1 gp120, would be a valuable line of inquiry. nih.govmdpi.commdpi.com

Should any biological activity be identified, subsequent research must focus on the molecular details of the interaction. Techniques such as X-ray crystallography of the compound bound to its biological target, along with site-directed mutagenesis, would be essential for a detailed mechanistic understanding.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to bridge the gap in our understanding of this compound and to guide future experimental work. Advanced computational modeling can be employed for predictive design and optimization of new derivatives.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues is synthesized and tested for biological activity, QSAR models can be developed. nih.govwikipedia.org These mathematical models correlate chemical structure with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds and highlighting key structural features for activity. wikipedia.org

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to the active sites of known protein targets, such as bacterial enzymes or human carbonic anhydrases. mdpi.comresearchgate.net This can help prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are critical for biological function. nih.govmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. acs.org

These computational approaches can significantly accelerate the research and development process by focusing laboratory efforts on the most promising molecules. researchgate.netazolifesciences.com

Development of Innovative Analytical Techniques for Complex Research Systems

The development of robust and sensitive analytical methods is a prerequisite for any in-depth study of a chemical compound. For this compound, there is a need to establish innovative analytical techniques for its quantification and characterization in various matrices, from simple solutions to complex biological systems.

Future research should focus on:

Advanced Chromatographic Methods: While general HPLC methods for aromatic and sulfonic acids exist, specific methods tailored to this compound need to be developed and validated. helixchrom.com Techniques like ion chromatography with conductivity detection or mixed-mode chromatography could offer superior separation and detection. helixchrom.comnih.govsielc.com The use of modern columns and mass spectrometry-compatible mobile phases would be essential. sielc.com

Derivatization for Enhanced Sensitivity: To detect low concentrations of the compound, especially in biological samples, derivatization strategies can be employed. The carboxylic acid or amine groups can be reacted with fluorescent or charge-switch tags to significantly enhance detection limits in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. nih.govresearchgate.netnih.gov

Gas Chromatography of Volatile Derivatives: For certain applications, derivatizing the compound to form a more volatile species could allow for analysis by gas chromatography, which can offer high resolution and sensitivity. acs.org

The development of such methods will be critical for pharmacokinetic studies, environmental fate analysis, and quality control during synthesis.

Investigation of New Application Domains beyond Current Research Areas (e.g., optoelectronics, catalysis)

The unique combination of functional groups in this compound suggests that its potential applications may extend far beyond the traditional realm of pharmaceuticals. A significant area for future research is the exploration of this compound in materials science and catalysis.

Promising directions include:

Functional Materials: The aromatic rings and polar sulfonyl group could impart interesting photophysical properties. Research into its potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic devices is warranted. Sulfonic acid functionalized materials have been used for the selective detection of metal ions. rsc.org

Catalysis: Sulfonic acid groups are known to be effective solid acid catalysts. nih.gov Immobilizing this compound or its derivatives onto solid supports (e.g., polymers, silica, zeolites) could create novel, reusable catalysts for various organic transformations. nih.govresearchgate.net The presence of the amine group also offers a site for coordination with metal catalysts.

Polymer Science: The molecule could serve as a functional monomer. The amine and carboxylic acid groups allow for its incorporation into polyamides or polyimides. The resulting polymers, containing the rigid sulfonyl linkage, may exhibit enhanced thermal stability, specific conductivity, or other desirable properties.

Exploring these non-biological applications represents a major knowledge gap and a frontier for innovation.

Comparative Studies with Analogues to Delineate Structure-Activity Relationships More Precisely

A cornerstone of medicinal chemistry and materials science is the understanding of structure-activity relationships (SAR), which describes how a molecule's chemical structure relates to its functional activity. collaborativedrug.comdrugdesign.org For this compound, a systematic SAR study is a critical future research direction that is currently absent from the literature.

A comprehensive SAR study would involve:

Systematic Synthesis of Analogues: A library of related compounds would need to be synthesized. Modifications could include:

Varying the substituents on either aromatic ring (e.g., adding electron-donating or electron-withdrawing groups).

Altering the position of the substituents (ortho, meta, para).

Replacing the phenyl rings with other aromatic or heterocyclic systems.

Modifying the linker between the rings (e.g., replacing the sulfone with a sulfoxide, amide, or ketone).

Standardized Activity Assays: All synthesized analogues would need to be evaluated in a consistent set of biological or functional assays to allow for direct comparison.

Data Analysis and Model Building: The resulting data would be analyzed to identify which structural features are positively or negatively correlated with activity. azolifesciences.com This information is invaluable for designing second-generation compounds with improved potency, selectivity, or other desired properties. researchgate.net

Such comparative studies are fundamental to transforming this single compound into a platform for developing a range of new molecules with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.